molecular formula C21H18N2O2S B2590932 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-30-4

7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2590932
CAS No.: 1105219-30-4
M. Wt: 362.45
InChI Key: HGTWFEMGESLVAR-UHFFFAOYSA-N
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Description

The compound 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure features:

  • A 7-(4-methoxyphenyl) substituent, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
  • A 3-(3-methylbenzyl) group, contributing hydrophobic interactions and steric effects.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-4-3-5-15(10-14)11-23-13-22-19-18(12-26-20(19)21(23)24)16-6-8-17(25-2)9-7-16/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWFEMGESLVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. Its unique structure, characterized by a thieno core and specific substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl group at the 7-position and a 3-methylbenzyl group at the 3-position. This specific arrangement is believed to influence its biological properties significantly.

Structural Features Description
Core Structure Thieno[3,2-d]pyrimidine
7-Position Substituent 4-Methoxyphenyl
3-Position Substituent 3-Methylbenzyl

Biological Activity

Preliminary research indicates that 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit significant biological activities:

  • Antiproliferative Effects: Related thienopyrimidine compounds have shown antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and other cell lines .
  • Tubulin Polymerization Inhibition: Some thienopyrimidines have been identified as potent inhibitors of tubulin polymerization, which is crucial for cell division. This property could lead to their use as anticancer agents .

Case Studies

While specific case studies directly involving 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are scarce, related compounds provide insights into its potential therapeutic applications:

  • Anticancer Activity: A study on structurally similar thienopyrimidines indicated that modifications at the 7-position significantly enhanced antiproliferative activity against HeLa cells through mechanisms involving cell cycle arrest and apoptosis .
  • Inflammation Modulation: Research on analogs has suggested that these compounds can modulate inflammatory responses by inhibiting specific kinases involved in cytokine signaling pathways .

Future Directions

Further investigations are required to fully elucidate the pharmacological profile of 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. Key areas for future research include:

  • In Vivo Studies: Conducting animal studies to assess the efficacy and safety profile of this compound in a physiological context.
  • Mechanistic Studies: Detailed mechanistic studies to clarify how this compound interacts with molecular targets.
  • Structure-Activity Relationship (SAR) Analysis: Exploring variations in substituents to optimize biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key differences among analogs arise from substitutions at positions 3 and 7 of the thienopyrimidinone core. Below is a comparative analysis:

Compound Name (Position 7 / Position 3) Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Effects
Target Compound: 7-(4-Methoxyphenyl)-3-(3-methylbenzyl) Not Provided Not Provided Not Provided Methoxy (electron-donating), 3-methylbenzyl (hydrophobic)
7-(4-Bromophenyl)-3-(3-methylbenzyl) C20H15BrN2OS 411.317 Not Provided Bromine (electron-withdrawing, heavier atom)
7,9-Bis(4-methoxyphenyl) derivatives Varies ~600–650 183–230 Dual methoxy groups (enhanced solubility)
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl] C21H15ClFN2O2S 413.87 Not Provided Chlorine (electron-withdrawing), fluorophenoxy (polar)
7-Phenyl-3-(3-(trifluoromethyl)benzyl) C21H15F3N2OS 400.41 Not Provided Trifluoromethyl (strongly electron-withdrawing, lipophilic)

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase solubility and may enhance binding to polar targets, whereas electron-withdrawing groups (e.g., Br, Cl, CF3) improve metabolic stability and membrane permeability .
Enzyme Inhibition
  • PDE7 Inhibition: Derivatives with 7-aryl substitutions (e.g., 7-phenyl) showed nanomolar potency against PDE7, a target for neurodegenerative diseases. The target compound’s 4-methoxyphenyl group may similarly enhance selectivity .
  • Sirtuin 2 (SIRT2) Inhibition: A related compound, ICL-SIRT078, demonstrated neuroprotective effects, suggesting thienopyrimidinones with aryl/heteroaryl substitutions are viable for CNS targets .
Antimicrobial and Anticancer Activity
  • Antifungal/Antibacterial : Analogs with pyrazole or triazole moieties (e.g., compounds in ) exhibited broad-spectrum activity, attributed to heterocyclic nitrogen atoms disrupting microbial enzymes .
Cellular Efficacy
  • PDE7 Inhibitors : 7-Substituted derivatives (e.g., 28e in ) showed potent cellular efficacy, implying that the target compound’s 4-methoxyphenyl group could similarly enhance intracellular activity.

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